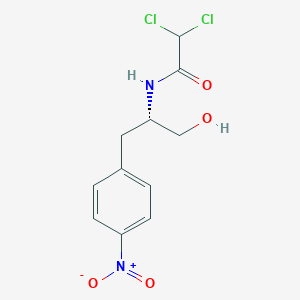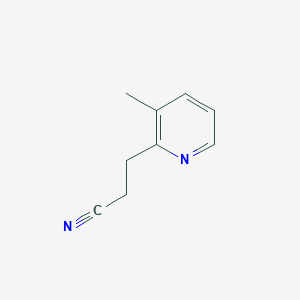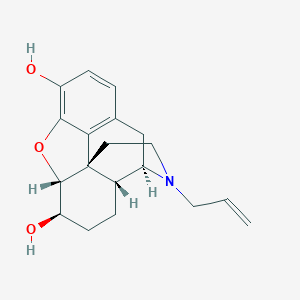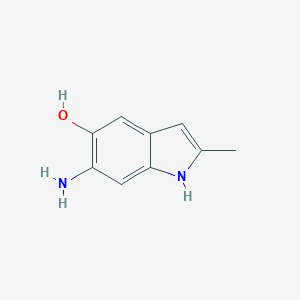![molecular formula C35H38ClNO3S B163361 2-[1-[[(1R)-1-[3-[2-(7-氯喹啉-2-基)乙基]苯基]-3-[2-(2-羟基丙烷-2-基)苯基]丙基]硫烷基甲基]环丙基]乙酸 CAS No. 142147-67-9](/img/structure/B163361.png)
2-[1-[[(1R)-1-[3-[2-(7-氯喹啉-2-基)乙基]苯基]-3-[2-(2-羟基丙烷-2-基)苯基]丙基]硫烷基甲基]环丙基]乙酸
描述
Dihydro montelukast is a potential impurity found in commercial montelukast preparations. Montelukast (sodium salt) is a potent and selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist. Formulations containing montelukast are used for the treatment of asthma as well as for the symptoms associated with allergic rhinitis.
科学研究应用
Pharmacology
Dihydromontelukast has been explored for its pharmacological applications, particularly as a leukotriene receptor antagonist. It’s used in the treatment of asthma and allergic rhinitis . Its efficacy in reducing infusion reactions in certain medical treatments has also been noted, providing a safer experience for patients undergoing therapies like daratumumab for multiple myeloma .
Biochemistry
In biochemistry, dihydromontelukast is recognized as a potential impurity in commercial montelukast preparations. Its interactions with other biochemicals can be studied to understand the metabolic pathways and the impact of impurities on drug efficacy and safety .
Medicine
Medically, dihydromontelukast’s parent compound, montelukast, is widely used for its anti-inflammatory and bronchoprotective properties. Research has focused on enhancing montelukast’s bioavailability and physico-chemical stability, which could also extend to its dihydro derivative .
Immunology
Dihydromontelukast may have implications in immunological studies due to its parent compound’s role in reducing inflammation and modulating immune responses. This could be particularly relevant in conditions where leukotrienes play a significant role .
Inflammation Research
The compound’s potential in inflammation research is significant, given the role of leukotrienes in inflammatory processes. Studies have suggested that montelukast, and by extension dihydromontelukast, could be effective in managing conditions characterized by inflammation .
Respiratory Diseases
Dihydromontelukast could be relevant in the study of respiratory diseases. Its parent compound is used in treating conditions like asthma and has been proposed as a potential therapeutic in COVID-19 due to its impact on leukotrienes, which are involved in lung pathologies .
Allergic Reactions
In the context of allergic reactions, dihydromontelukast could be studied for its effectiveness in treating conditions like allergic rhinitis. Montelukast has been shown to control symptoms effectively, suggesting a similar potential for its dihydro derivative .
Drug Delivery Systems
Finally, dihydromontelukast could be investigated for its role in novel drug delivery systems. The modification of montelukast molecules to enhance performance and patient compliance in drug formulations could also apply to dihydromontelukast .
作用机制
Target of Action
Dihydromontelukast, also known as Dihydro montelukast, is a potent and selective antagonist of leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor, CysLT1 . This receptor is found in the human airway .
Mode of Action
Dihydromontelukast interacts with its target, the CysLT1 receptor, by inhibiting the binding of leukotriene D4 (LTD4), thereby preventing its effects . This interaction results in the reduction of bronchoconstriction and inflammation, which are key features of conditions like asthma .
Biochemical Pathways
The primary biochemical pathway affected by Dihydromontelukast is the leukotriene pathway. Leukotrienes, such as LTD4, are products of arachidonic acid metabolism and are known to play a significant role in the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process .
Pharmacokinetics
The pharmacokinetics of Dihydromontelukast involve its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed and extensively metabolized in the liver via the cytochrome P450 system, specifically CYP3A4, 2C8, and 2C9 . The drug is primarily excreted in the feces, with less than 0.2% found in the urine . The time to peak concentration for the drug is between 2 to 4 hours after administration .
Result of Action
The action of Dihydromontelukast results in bronchodilation and a reduction in inflammation. It has been documented that Dihydromontelukast can cause bronchodilation as soon as within 2 hours of oral administration . This action can also be additive to the bronchodilation caused by the concomitant use of a beta agonist .
Action Environment
The action, efficacy, and stability of Dihydromontelukast can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes could potentially affect the metabolism and efficacy of Dihydromontelukast . Additionally, factors such as the patient’s age, liver function, and the presence of food can also impact the drug’s bioavailability .
属性
IUPAC Name |
2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-9,11-12,14,16,20-21,32,40H,10,13,15,17-19,22-23H2,1-2H3,(H,38,39)/t32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOIIAUGMZLCEO-JGCGQSQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142147-67-9 | |
| Record name | Dihydromontelukast | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142147679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIHYDROMONTELUKAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFE2Q6HPX8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid](/img/structure/B163286.png)
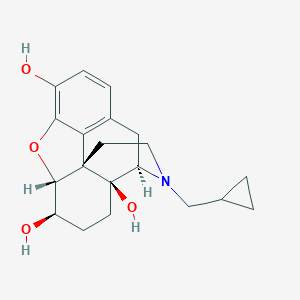
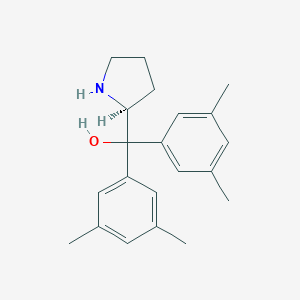
![tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B163290.png)

